molecular formula C22H16N6O4 B13578234 2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid

2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid

Cat. No.: B13578234
M. Wt: 428.4 g/mol
InChI Key: VYPZGHXEPUXQIY-UHFFFAOYSA-N
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Description

2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound that features azide and carboxyl functional groups. Compounds with azide groups are often used in click chemistry and other applications due to their high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-bis(azidomethyl)-4’-(4-carboxyphenyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate biphenyl derivatives.

    Functional Group Introduction: The azidomethyl groups are introduced through nucleophilic substitution reactions, often using sodium azide.

    Carboxylation: The carboxyl groups are introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and safety measures are crucial due to the presence of azide groups, which can be explosive.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups.

    Reduction: Reduction of the azide groups can lead to the formation of amines.

    Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines and related compounds.

    Substitution: Triazole derivatives.

Scientific Research Applications

Chemistry

    Click Chemistry: The azide groups make this compound suitable for click chemistry applications, which are widely used in chemical synthesis and materials science.

Biology

    Bioconjugation: The compound can be used to label biomolecules through click chemistry, aiding in the study of biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its azide groups. These groups can participate in cycloaddition reactions, forming stable triazole rings. The carboxyl groups can also interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2’,5’-bis(azidomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 4,4’-bis(azidomethyl)-[1,1’-biphenyl]-2,2’-dicarboxylic acid

Properties

Molecular Formula

C22H16N6O4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[2,5-bis(azidomethyl)-4-(4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C22H16N6O4/c23-27-25-11-17-10-20(14-3-7-16(8-4-14)22(31)32)18(12-26-28-24)9-19(17)13-1-5-15(6-2-13)21(29)30/h1-10H,11-12H2,(H,29,30)(H,31,32)

InChI Key

VYPZGHXEPUXQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2CN=[N+]=[N-])C3=CC=C(C=C3)C(=O)O)CN=[N+]=[N-])C(=O)O

Origin of Product

United States

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